5-Aminonorpinane-1-carbonitrile

Description

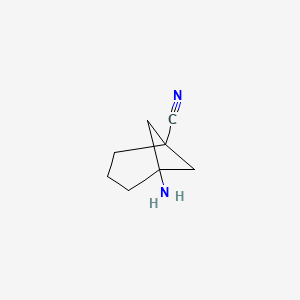

5-Aminonorpinane-1-carbonitrile is a bicyclic organic compound featuring a norpinane backbone (a norbornane analog lacking one methylene bridge) substituted with an amino group at the 5-position and a cyano (nitrile) group at the 1-position. The amino and nitrile functional groups confer reactivity for further derivatization, such as cyclization, nucleophilic substitution, or coordination chemistry .

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

5-aminobicyclo[3.1.1]heptane-1-carbonitrile |

InChI |

InChI=1S/C8H12N2/c9-6-7-2-1-3-8(10,4-7)5-7/h1-5,10H2 |

InChI Key |

UMZODOFOTMQZGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC(C1)(C2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminonorpinane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO₂) in water and sodium dodecyl benzene sulphonate at room temperature . This method yields the desired compound in high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of heterogeneous catalysts and green solvents is also emphasized to make the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Aminonorpinane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Aminonorpinane-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Aminonorpinane-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Biopharmacule Speciality Chemicals catalog lists numerous 5-amino-substituted compounds with diverse heterocyclic cores and functional groups. Below is a systematic comparison based on structural motifs, reactivity, and applications.

Core Structure and Functional Group Analysis

Key Observations:

- Nitrile-Containing Analogs: Compounds like 5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carbonitrile share the nitrile group, enabling cross-coupling reactions or serving as directing groups in metal-catalyzed transformations. The norpinane backbone in the target compound may enhance steric hindrance compared to pyrazole-based analogs, influencing selectivity in synthesis .

- Amino Group Reactivity: The 5-amino group in all listed compounds participates in hydrogen bonding and electrophilic substitution. However, its position on a rigid norpinane scaffold may limit conformational flexibility compared to planar aromatic systems (e.g., pyridine or benzene derivatives) .

Pharmaceutical Relevance

- Pyrazole and Pyrazine Derivatives: 5-Amino-2-pyrazinecarboxylic acid is a precursor for antiviral agents, highlighting the role of nitrogen heterocycles in drug design. The target compound’s norpinane core could mimic bioactive terpenoid structures, offering novel pharmacokinetic profiles .

- Nitrile Utility: The cyano group in this compound may serve as a bioisostere for carbonyl or halide groups, enhancing metabolic stability in drug candidates.

Biological Activity

5-Aminonorpinane-1-carbonitrile is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including relevant case studies, structure-activity relationships (SAR), and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 152.20 g/mol

- CAS Number : [specific CAS number needed]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its effects against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains.

The mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial DNA synthesis. This is achieved by inhibiting key enzymes involved in the replication process, leading to cell death. Studies have shown that the compound activates the SOS response in bacteria, a pathway that is critical for DNA repair and survival under stress conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the carbon chain have been explored to enhance potency and selectivity. For example, modifications at the amino group have shown to significantly influence antimicrobial efficacy.

Key Findings from SAR Studies:

- Substituent Variation : Altering the alkyl chain length at the nitrogen atom resulted in varying degrees of activity against E. coli.

- Functional Group Influence : The presence of electron-withdrawing groups increased potency, suggesting that electronic properties play a pivotal role in activity.

Case Study 1: Efficacy Against Resistant Strains

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, a critical factor in persistent infections.

Case Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that administration of this compound led to significant reductions in bacterial load in infected tissues compared to control groups. This suggests potential for therapeutic application in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.